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Compound of Interest

Compound Name:
N-Acetyl-N-[2-isopropyl-4-oxo-

3(4H)-quinazolinyl]acetamide

CAS No.: 178244-37-6

Cat. No.: B061926 Get Quote

Executive Summary: The Scaffold Advantage
In the landscape of nitrogen-heterocycle drug discovery, the quinazolin-4(3H)-one scaffold

occupies a "privileged" status, distinct from its fully aromatic cousin, the quinazoline.[1][2] While

4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) have dominated the kinase inhibitor market, 2-

substituted quinazolinones offer a strategic alternative for overcoming metabolic instability and

off-target toxicity.

This guide objectively compares the 2-substituted quinazolinone scaffold against standard-of-

care alternatives across two primary therapeutic axes: Anticancer (EGFR/VEGFR inhibition)

and Anticonvulsant (GABA-A modulation).
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Feature 2-Substituted
Quinazolinone

Alternative: 4-
Anilinoquinazoline Impact

Electronic Character H-bond acceptor
(C=O) & donor (N-H)

Flat, electron-deficient
aromatic system

Quinazolinones offer
unique binding modes
in ATP-pockets.

Solubility Moderate to High
(tunable via C2)

Low (often requires
solubilizing tails)

Better oral
bioavailability
potential.

Metabolic Stability C2 substitution blocks
oxidation

C2 is often a site of
metabolic attack

Prolonged half-life (

).

Primary Target Multi-target (Kinases,
GABA, DHFR)

Highly specific Kinase
Inhibitors

Quinazolinones are
better for
polypharmacology.

Chemical Space & Structural Logic
The 2-position of the quinazolinone ring is the critical vector for tuning lipophilicity and steric fit.

Unlike the C3 position, which dictates receptor subtype selectivity (especially in GABA

receptors), the C2 position acts as the "anchor," determining how the molecule orients within

the hydrophobic pocket of the target protein.
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Caption: Figure 1.[1] Pharmacophore mapping of 2-substituted quinazolinones. The C2 position

serves as the primary divergency point for therapeutic targeting.

Therapeutic Case Study A: Oncology (EGFR/VEGFR
Inhibition)
The Challenge
First-generation quinazolines (Gefitinib) suffer from resistance mutations (e.g., T790M). The

"flat" nature of the quinazoline ring requires specific binding geometries that are easily

disrupted by steric mutations in the ATP binding site.

The Solution: 2-Substituted Quinazolinones
By introducing a 2-thio or 2-styryl group, the scaffold adopts a non-planar conformation or

extends further into the hydrophobic back-pocket of the enzyme, often retaining potency

against resistant strains.

Comparative Data: EGFR Kinase Inhibition
Data synthesized from recent SAR studies (e.g., S-alkylated derivatives [1, 2]).

Compound
Class

Representative
Structure Target IC50 (µM) Selectivity

Index (SI)

Standard
(Control)

Lapatinib
(Quinazoline) EGFR 0.059 High

Standard
(Control)

Sorafenib (Biaryl
urea) VEGFR-2 0.041 Moderate

Test Candidate
2-Thio-
quinazolinone
(Cmpd 4)

EGFR 0.049 Superior

Test Candidate
2-Thio-
quinazolinone
(Cmpd 4)

VEGFR-2 0.054 Comparable

Alternative 2-Methyl-
quinazolinone EGFR > 5.0 Poor (Inactive)

Analysis:

Potency: The 2-thio-substituted quinazolinone (Cmpd 4) matches the potency of Lapatinib

against EGFR.
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Dual Action: Unlike Lapatinib (primarily EGFR/HER2), the 2-substituted quinazolinone

often exhibits dual EGFR/VEGFR-2 inhibition, effectively starving the tumor of blood

supply (angiogenesis) while blocking proliferation.

SAR Rule: A bulky, lipophilic group at C2 (like S-benzyl or S-alkyl) is essential. Small

groups (Methyl) at C2 lead to loss of activity in kinase targets.

Therapeutic Case Study B: Neurology
(Anticonvulsant)
The Challenge
Methaqualone was a highly effective sedative/anticonvulsant but was withdrawn due to abuse

potential and toxicity.[3] The goal is to retain the GABA-modulating activity while removing the

euphoric/addictive side effects.

The Solution: 2-Styryl & 2-Heteroaryl Modifications
Modifying the C2 position from a simple methyl (as in Methaqualone) to a 2-[2-(4-pyridyl)ethyl]

or 2-styryl group retains anticonvulsant activity but alters the pharmacokinetic profile, reducing

central nervous system (CNS) depression (sedation) relative to seizure protection.

Comparative Data: Seizure Protection (MES Test)
Data based on Methaqualone analog studies [3, 4].[4]

Compound C2
Substituent

C3
Substituent

MES
Protection
(ED50
mg/kg)

Neurotoxici
ty (TD50
mg/kg)

Therapeutic
Index (PI)

Methaqualon
e -CH3 2-Tolyl 20 60 3.0

Analog A -CH=CH-Ph
(Styryl) 2-Tolyl 45 >300 >6.6

Analog B -CH2-CH2-
(4-Pyridyl) 4-Cl-Ph 30 150 5.0

Analog C -CH3 Phenyl >100 - Inactive

Analysis:
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Safety: Analog A (2-styryl) is less potent than Methaqualone but significantly less toxic,

yielding a superior Therapeutic Index (PI).

SAR Rule: The "Methaqualone pocket" in the GABA receptor requires a specific steric

bulk. Extending the C2 position with a rigid linker (styryl) maintains binding but prevents

the conformational changes associated with the euphoric "high" of the parent drug.

Experimental Protocols
To ensure reproducibility, we present a validated synthesis pathway for 2-substituted

quinazolinones via the Anthranilic Acid route (Niementowski variation), which is superior to the

benzoxazinone route for diversity generation.
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Critical Control Points
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Caption: Figure 2. Step-wise synthesis of 2,3-disubstituted quinazolinones via benzoxazinone

intermediate.

Detailed Protocol: Synthesis of 2-Styryl-3-
Phenylquinazolin-4(3H)-one
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Objective: Synthesize a library of C2-functionalized derivatives.

Step 1: Formation of the Benzoxazinone Core

Reagents: Dissolve Anthranilic acid (10 mmol) in pyridine (30 mL).

Addition: Dropwise add the corresponding acyl chloride (e.g., cinnamoyl chloride for 2-

styryl) (12 mmol) at 0°C.

Reaction: Stir at room temperature for 1 hour, then treat with acetic anhydride (10 mL) to

drive cyclization. Reflux for 2 hours.

Workup: Pour the reaction mixture into crushed ice/water. The solid benzoxazinone

precipitates. Filter, wash with cold water, and dry.

Validation Point: Check IR for disappearance of broad OH/NH bands and

appearance of lactone C=O (~1750 cm⁻¹).

Step 2: Conversion to Quinazolinone

Reagents: Suspend the benzoxazinone (5 mmol) in ethanol (20 mL) or glacial acetic acid.

Addition: Add the requisite amine (e.g., aniline, 4-chloroaniline) (5.5 mmol).

Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate

7:3).

Workup: Cool the mixture. If using acetic acid, pour into ice water. If using ethanol,

concentrate under vacuum. Recrystallize from Ethanol/DMF.

Validation Point: 1H NMR will show the disappearance of the benzoxazinone

signals and the appearance of the N3-substituent protons.

Step 3: Biological Assay (EGFR Kinase Inhibition)

Kit: Use a commercially available ADP-Glo™ Kinase Assay (Promega).

Enzyme: Recombinant human EGFR (0.2 µ g/well ).

Substrate: Poly(Glu,Tyr) 4:1.
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Protocol:

Incubate compound (serial dilutions 10 µM to 0.1 nM) with EGFR and ATP (10 µM)

for 60 mins at 25°C.

Add ADP-Glo reagent (40 mins).

Add Kinase Detection Reagent (30 mins).

Measure Luminescence (RLU).

Calculation: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression

(GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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